Bis(trimethylsilyl) L-glutamate
Overview
Description
Bis(trimethylsilyl) L-glutamate is a derivative of L-glutamic acid, where the carboxyl groups are protected by trimethylsilyl groups. This compound is primarily used in organic synthesis and analytical chemistry due to its stability and reactivity. The presence of trimethylsilyl groups makes it a valuable reagent for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylsilyl) L-glutamate typically involves the reaction of L-glutamic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:
L-Glutamic acid+2TMSCl+2Et3N→Bis(trimethylsilyl) L-glutamate+2Et3NHCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl) L-glutamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups are hydrolyzed to yield L-glutamic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Trimethylsilyl Chloride (TMSCl): Used for the initial synthesis.
Aqueous Acids: For hydrolysis of the trimethylsilyl groups.
Bases: Such as triethylamine, used to neutralize the reaction medium.
Major Products:
L-Glutamic Acid: Obtained upon hydrolysis.
Various Substituted Derivatives: Depending on the specific substitution reactions performed.
Scientific Research Applications
Bis(trimethylsilyl) L-glutamate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxyl groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl) L-glutamate involves the protection of carboxyl groups by trimethylsilyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the active L-glutamic acid. This property is particularly useful in multi-step synthetic processes where selective deprotection is required .
Comparison with Similar Compounds
Trimethylsilyl Chloride (TMSCl): Used for silylation reactions.
Bis(trimethylsilyl)acetamide: Another silylating agent with similar properties.
N,O,O’-Tris(trimethylsilyl)glutamic acid: A related compound with additional silyl groups.
Uniqueness: Bis(trimethylsilyl) L-glutamate is unique due to its dual silylation, which provides enhanced stability and reactivity compared to mono-silylated derivatives. This makes it particularly valuable in complex synthetic applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
bis(trimethylsilyl) (2S)-2-aminopentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO4Si2/c1-17(2,3)15-10(13)8-7-9(12)11(14)16-18(4,5)6/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXSIZUUTRLQLP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(C(=O)O[Si](C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC(=O)CC[C@@H](C(=O)O[Si](C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554349 | |
Record name | Bis(trimethylsilyl) L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-43-2 | |
Record name | Bis(trimethylsilyl) L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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